N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a benzamide derivative featuring a 6-fluorobenzo[d]thiazol-2-yl moiety, a dimethylaminoethyl chain, and a pyrrolidin-1-ylsulfonyl group at the 4-position of the benzamide core. The hydrochloride salt form enhances aqueous solubility, which is critical for bioavailability in therapeutic applications . This compound belongs to a class of molecules designed for targeted biological activity, likely involving kinase inhibition or antiproliferative effects, as suggested by structural analogs in the literature .
Key structural attributes include:
- Fluorinated benzothiazole: The 6-fluoro substitution on the benzo[d]thiazole ring may improve metabolic stability and target binding via hydrophobic interactions or electron-withdrawing effects.
- Pyrrolidin-1-ylsulfonyl group: A five-membered sulfonamide ring that balances lipophilicity and solubility.
- Dimethylaminoethyl side chain: Provides basicity, facilitating salt formation and influencing cellular uptake.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3S2.ClH/c1-25(2)13-14-27(22-24-19-10-7-17(23)15-20(19)31-22)21(28)16-5-8-18(9-6-16)32(29,30)26-11-3-4-12-26;/h5-10,15H,3-4,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGOSXGQDUNJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Fluorobenzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the fluorobenzo[d]thiazole ring.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate with dimethylaminoethyl chloride in the presence of a base.
Formation of the Pyrrolidinylsulfonylbenzamide Moiety: This step involves the sulfonylation of the benzamide intermediate with pyrrolidine and sulfonyl chloride.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediates under specific conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidin-1-ylsulfonyl Analog
The compound N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (CAS 1215321-47-3) differs only in the sulfonyl substituent, where pyrrolidine (5-membered ring) is replaced with piperidine (6-membered ring). This structural variation impacts:
Ethylsulfonyl Variant
The analog N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS 1215679-96-1) replaces the pyrrolidine sulfonyl group with a simpler ethylsulfonyl chain. Key differences include:
- Synthetic accessibility : Ethylsulfonyl derivatives are typically easier to synthesize but may lack the tailored pharmacokinetics of cyclic sulfonamides .
Benzothiazole Core Modifications
Nitro-Substituted Benzothiazole Derivatives
Compound 6d from , N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide , features a nitro group at the 6-position of the benzothiazole. Comparatively:
Chloro-Substituted Thiazole Derivatives
N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () replaces the benzothiazole with a simpler thiazole ring and chloro substituent. Differences include:
- Target specificity : The chloro-thiazole moiety may target anaerobic enzyme systems (e.g., pyruvate:ferredoxin oxidoreductase) rather than kinase domains.
- Hydrogen bonding: The absence of a dimethylaminoethyl side chain limits interactions with polar residues in enzyme active sites .
Pharmacokinetic Properties
| Compound | clogP* | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Main compound (pyrrolidine sulfonyl) | 3.0 | 0.8 | 4.2 |
| Piperidine sulfonyl analog | 3.5 | 0.5 | 5.1 |
| Ethylsulfonyl analog | 2.7 | 1.2 | 3.0 |
| Nitrobenzothiazole derivative (6d) | 4.1 | 0.3 | 1.8 |
*Calculated using preADMET (https://preadmet.bmdrc.kr/ ) .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound is characterized by the presence of a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a sulfonamide derivative, which collectively contribute to its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C23H28ClFN4O3S2, with a molecular weight of approximately 527.07 g/mol. Its intricate structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H28ClFN4O3S2 |
| Molecular Weight | 527.07 g/mol |
| CAS Number | 1217020-30-8 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary studies indicate that it may inhibit certain kinases that play critical roles in cancer progression and other diseases characterized by dysregulated kinase activity.
Antitumor Activity
Research has demonstrated that compounds containing benzothiazole moieties exhibit significant antitumor properties. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compound's IC50 values in these assays suggest potent antitumor activity:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
These results indicate that the compound is more effective in two-dimensional (2D) culture systems compared to three-dimensional (3D) models, which may reflect differences in tumor microenvironment interactions .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies employing broth microdilution methods have identified effective concentrations against common pathogens such as Staphylococcus aureus and Escherichia coli. The results highlight the potential of this compound as a dual-action therapeutic agent .
Case Studies
- Study on Lung Cancer Cell Lines : A recent study evaluated the efficacy of the compound on lung cancer cell lines using MTS cytotoxicity assays. Results indicated significant inhibition of cell proliferation, particularly in the A549 cell line, suggesting a targeted action mechanism that warrants further investigation.
- Microbial Inhibition Assay : Another study focused on the antimicrobial properties of the compound, revealing effective inhibition against E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics, indicating a potential for development into new antimicrobial therapies.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation between the dimethylaminoethylamine and fluorobenzo[d]thiazole intermediate under anhydrous conditions (e.g., using DMF as a solvent and coupling agents like HATU) .
- Sulfonylation of the benzamide core with pyrrolidine sulfonyl chloride, requiring precise pH control (pH 7–8) to avoid side reactions .
- Hydrochloride salt formation via acid titration (HCl in diethyl ether) . Optimization involves monitoring reaction progress with TLC/HPLC and adjusting temperatures (typically 0–60°C) to maximize yields .
Q. Which analytical methods are most reliable for confirming its structural integrity and purity?
- NMR spectroscopy (¹H, ¹³C, and 19F) to verify substituent positions and identify impurities .
- Mass spectrometry (HRMS) for molecular weight confirmation (C₂₃H₂₈ClFN₄O₂S₂, MW ≈ 541.1 g/mol) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological assays) .
Q. What are the primary biological targets of this compound, and how are they identified?
Preliminary studies suggest interactions with kinase enzymes (e.g., PI3K/AKT pathway) and ubiquitin ligases , identified via:
- In vitro kinase inhibition assays using ATP-Glo™ kits .
- Surface plasmon resonance (SPR) to measure binding affinities (Kd values in µM range) .
Advanced Research Questions
Q. How can contradictory data on its solubility and stability across studies be resolved?
Discrepancies arise from:
- Solvent-dependent stability : Degradation in aqueous buffers (pH < 5) vs. stability in DMSO .
- Temperature sensitivity : Aggregation observed at >37°C in PBS . Methodological resolution :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
- Use dynamic light scattering (DLS) to detect particle formation in biological buffers .
Q. What computational strategies are effective for predicting its pharmacokinetic properties?
- Molecular dynamics simulations (e.g., Desmond) to model blood-brain barrier penetration, leveraging logP (predicted 2.8) and polar surface area (PSA ≈ 110 Ų) .
- CYP450 inhibition profiling using Schrödinger’s GLIDE docking against 3A4/2D6 isoforms .
- ADMET prediction via SwissADME to optimize solubility (QSPR models) .
Q. How can structure-activity relationship (SAR) studies improve its selectivity for target enzymes?
Key modifications include:
- Fluorine substitution : Replacing 6-F with Cl reduces off-target binding to carbonic anhydrase .
- Pyrrolidine sulfonyl group : Introducing bulkier substituents (e.g., piperidine) enhances kinase selectivity by 3-fold in IC₅₀ assays .
- Dimethylaminoethyl chain : Truncation to methylamine decreases cellular uptake (confirmed via fluorescence-labeled analogs) .
Experimental Design & Data Analysis
Q. What in vivo models are suitable for evaluating its therapeutic potential in oncology?
- Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) or MDA-MB-231 (breast cancer) cells in nude mice, with dosing at 10–50 mg/kg (i.p., q3d) .
- Biomarker analysis : Tumor lysates assessed for phosphorylated AKT (pS473) via Western blot .
- PK/PD integration : Plasma concentrations measured by LC-MS/MS to correlate exposure with efficacy .
Q. How can synthetic byproducts be minimized during large-scale production?
- Flow chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., over-sulfonylation) by improving mixing and temperature control .
- Design of Experiments (DoE) : Response surface methodology (RSM) to optimize reagent stoichiometry (e.g., 1.2 eq. sulfonyl chloride) and residence time (20–30 min) .
Tables
Q. Table 1. Comparative SAR of Key Derivatives
| Modification | Target IC₅₀ (nM) | Selectivity Index (vs. Off-Target) | Reference |
|---|---|---|---|
| 6-Fluorobenzo[d]thiazole | 48 ± 5 | 12 (Carbonic Anhydrase) | |
| 6-Chloro analog | 52 ± 7 | 28 | |
| Piperidine sulfonyl | 29 ± 3 | 35 |
Q. Table 2. Stability in Common Solvents
| Solvent | Degradation at 25°C (7 days) | Primary Degradant Identified |
|---|---|---|
| DMSO | <5% | None |
| PBS (pH 7.4) | 22% | Des-fluoro analog |
| Methanol | 8% | N-Oxide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
